10-hexanoyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-hexanoyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a hexanoyl group, a methylphenyl group, and a phenyl group attached to a tetrahydrobenzo[b][1,4]benzodiazepin-7-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as nickel pyrophosphate, and solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
10-hexanoyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or nitro-substituted derivatives.
Scientific Research Applications
10-hexanoyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-hexanoyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, which is responsible for its anxiolytic and anticonvulsant properties. The compound may also interact with other molecular targets, such as ion channels and enzymes, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
10-hexanoyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its binding affinity to GABA receptors and its overall efficacy and safety profile compared to other benzodiazepines .
Properties
CAS No. |
374544-45-3 |
---|---|
Molecular Formula |
C32H34N2O2 |
Molecular Weight |
478.6g/mol |
IUPAC Name |
5-hexanoyl-6-(4-methylphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O2/c1-3-4-6-15-30(36)34-28-14-10-9-13-26(28)33-27-20-25(23-11-7-5-8-12-23)21-29(35)31(27)32(34)24-18-16-22(2)17-19-24/h5,7-14,16-19,25,32-33H,3-4,6,15,20-21H2,1-2H3 |
InChI Key |
JVXLQRFHVGDCPB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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